tert-Butyl [1-(2-chloro-5-fluoropyrimidin-4-yl)piperidin-4-yl]carbamate
Overview
Description
Tert-Butyl [1-(2-chloro-5-fluoropyrimidin-4-yl)piperidin-4-yl]carbamate is a useful research compound. Its molecular formula is C14H20ClFN4O2 and its molecular weight is 330.78 g/mol. The purity is usually 95%.
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Biological Activity
tert-Butyl [1-(2-chloro-5-fluoropyrimidin-4-yl)piperidin-4-yl]carbamate (CAS No: 1338494-93-1) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₄H₂₀ClFN₄O₂
- Molecular Weight : 330.79 g/mol
- CAS Number : 1338494-93-1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to form stable complexes with these targets, which may modulate their activity and lead to various therapeutic effects. Research indicates that the bulky tert-butyl group in the carbamate moiety enhances binding affinity through hydrophobic interactions, while the pyrimidine and piperidine components contribute to specificity and potency against certain biological pathways .
Structure-Activity Relationships (SAR)
SAR studies have shown that modifications to the core structure of the compound significantly influence its biological activity. For instance:
The presence of the chloro and fluorine substituents on the pyrimidine ring has been linked to improved pharmacokinetic properties, enhancing solubility and bioavailability.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : Preliminary studies suggest that this compound has antiviral properties, particularly against influenza viruses. The mechanism involves inhibition of viral replication through interference with viral polymerases .
- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can modulate inflammatory pathways, potentially reducing cytokine release in macrophages .
- Cytotoxicity Against Cancer Cells : Early-stage research indicates potential cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapeutics .
Case Studies
- Influenza Virus Inhibition : A study highlighted the efficacy of this compound as an inhibitor of influenza virus replication in cultured cells. The compound showed a dose-dependent reduction in viral titers, indicating its potential as an antiviral agent .
- Anti-inflammatory Response : Another investigation assessed the compound's impact on macrophage activation. Results indicated a significant decrease in IL-1β production when treated with this compound, suggesting its role in mitigating inflammatory responses .
- Cytotoxicity Profile : In a series of assays evaluating cytotoxic effects on cancer cell lines, this compound exhibited selective cytotoxicity, which warrants further exploration for potential use in oncology .
Properties
IUPAC Name |
tert-butyl N-[1-(2-chloro-5-fluoropyrimidin-4-yl)piperidin-4-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClFN4O2/c1-14(2,3)22-13(21)18-9-4-6-20(7-5-9)11-10(16)8-17-12(15)19-11/h8-9H,4-7H2,1-3H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPUNKXPSXMAET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC(=NC=C2F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClFN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201118290 | |
Record name | Carbamic acid, N-[1-(2-chloro-5-fluoro-4-pyrimidinyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201118290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1338494-93-1 | |
Record name | Carbamic acid, N-[1-(2-chloro-5-fluoro-4-pyrimidinyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1338494-93-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[1-(2-chloro-5-fluoro-4-pyrimidinyl)-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201118290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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